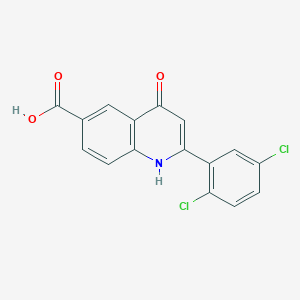

2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Description

Chemical Identity and Systematic Nomenclature

2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a structurally complex heterocyclic compound characterized by its fused quinoline core and functionalized substituents. The International Union of Pure and Applied Chemistry (IUPAC) designates the systematic name 2-(2,5-dichlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid , reflecting its substitution pattern and oxidation state. The molecular formula C₁₆H₉Cl₂NO₃ corresponds to a molecular weight of 334.1 g/mol , with a CAS registry number of 90034-23-4 .

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,5-dichlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |

| Molecular Formula | C₁₆H₉Cl₂NO₃ |

| Molecular Weight | 334.1 g/mol |

| CAS Registry Number | 90034-23-4 |

| SMILES Notation | C1=CC2=C(C=C1C(=O)O)C(=O)C=C(N2)C3=C(C=CC(=C3)Cl)Cl |

| InChIKey | MZFVVNSSNVHOOI-UHFFFAOYSA-N |

The quinoline backbone consists of a benzene ring fused to a pyridine ring, with a 2,5-dichlorophenyl group at position 2 and a carboxylic acid moiety at position 6. The ketone group at position 4 introduces electron-withdrawing effects, influencing the compound’s electronic distribution.

Historical Development of Quinoline-Based Compounds

Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar. Early investigations focused on natural derivatives such as quinine , an antimalarial alkaloid extracted from cinchona bark. The 20th century witnessed systematic efforts to synthesize halogenated and carboxylated quinoline derivatives, driven by their pharmacological potential and versatility in coordination chemistry.

The introduction of dichlorophenyl and carboxylic acid groups represents a modern innovation aimed at enhancing steric and electronic properties. These modifications enable precise tuning of intermolecular interactions, particularly in metal-organic frameworks and enzyme inhibition studies.

Significance in Heterocyclic Chemistry Research

Quinoline derivatives occupy a central role in heterocyclic chemistry due to their:

- Structural adaptability : The planar aromatic system permits π-π stacking and charge-transfer interactions.

- Electronic modularity : Substituents like chlorine atoms and carboxylic acids alter redox potentials and acid-base behavior.

- Biological relevance : Functionalized quinolines often exhibit bioactivity, serving as scaffolds for antiviral and anticancer agents.

In this compound, the 2,5-dichlorophenyl group induces steric hindrance, while the carboxylic acid enhances solubility in polar solvents and facilitates salt formation. These features make the compound a promising candidate for studying ligand-receptor interactions and designing photoactive materials.

Research Scope and Methodological Framework

Contemporary research on this compound emphasizes three methodological pillars:

Computational Modeling

Density functional theory (DFT) calculations predict molecular orbitals and reactive sites, aiding in the design of derivatives with tailored properties.

Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction resolves bond lengths and dihedral angles, critical for understanding packing arrangements.

Properties

CAS No. |

90034-23-4 |

|---|---|

Molecular Formula |

C16H9Cl2NO3 |

Molecular Weight |

334.1 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C16H9Cl2NO3/c17-9-2-3-12(18)10(6-9)14-7-15(20)11-5-8(16(21)22)1-4-13(11)19-14/h1-7H,(H,19,20)(H,21,22) |

InChI Key |

MZFVVNSSNVHOOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C=C(N2)C3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves the condensation of 2,5-dichlorobenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Halogen substitution reactions can occur at the 2,5-dichlorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Studies have demonstrated that 2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid possesses antibacterial activity against various strains of bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication .

Anticancer Properties

Quinoline derivatives are also being investigated for their anticancer effects. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. In vitro experiments have shown promising results against several cancer cell lines, including breast and lung cancer .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a role in managing inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant bacterial strains .

Case Study 2: Anticancer Activity

In an experimental study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers. Flow cytometry analysis revealed alterations in cell cycle distribution consistent with G0/G1 phase arrest .

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Key Differences and Implications

Core Structure and Mechanism: The quinoline backbone of the target compound contrasts sharply with the β-lactam rings of cephalosporins. While cephalosporins inhibit bacterial cell wall synthesis via penicillin-binding proteins (PBPs) , quinolone analogs typically target DNA replication enzymes. The dichlorophenyl group in the target compound may enhance lipid membrane penetration compared to the polar thiazolidine and amide groups in cephalosporins.

Functional Groups: The carboxylic acid in the target compound is critical for metal-ion chelation (common in quinolone-DNA gyrase interactions), whereas cephalosporins rely on β-lactam reactivity and side-chain modifications for target binding .

Resistance Profiles: Cephalosporins face resistance via β-lactamase enzymes, whereas quinolone resistance often arises from mutations in gyrase/topoisomerase genes. The dichlorophenyl group in the target compound might mitigate some resistance mechanisms seen in classical quinolones.

Research Findings and Hypotheses

- Antimicrobial Potential: The dichlorophenyl substituent could broaden the spectrum of activity compared to non-halogenated quinolones, as chlorine atoms often enhance lipophilicity and target affinity.

- Enzyme Interactions: The carboxylic acid at position 6 may mimic binding motifs observed in fluoroquinolones (e.g., ciprofloxacin), suggesting a shared mechanism of action .

- Synthetic Challenges : Unlike cephalosporins (which are fermentation-derived), the target compound’s synthesis likely involves halogenation and cyclization steps, posing scalability hurdles.

Biological Activity

2-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic compound belonging to the quinoline family. Its structure includes a dichlorophenyl group and a carboxylic acid moiety, which are significant in conferring biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent.

- Molecular Formula : C₁₆H₉Cl₂NO₃

- Average Mass : 334.15 g/mol

- Monoisotopic Mass : 332.995949 g/mol

Anticancer Activity

Recent studies have highlighted the potential of 4-oxoquinoline derivatives, including this compound, as anticancer agents. The mechanism of action is primarily attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.

In Vitro Studies

A study evaluated various derivatives against multiple cancer cell lines using the MTT assay to determine cytotoxicity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC₅₀ values below 20 μM against gastric cancer cells (ACP03) while showing minimal toxicity towards normal fibroblast cells (MRC-5) .

| Compound | Cell Line | IC₅₀ (μM) | Hemolytic Potential (μg/mL) |

|---|---|---|---|

| 16b | ACP03 (Gastric) | <20 | None |

| 17b | HCT-116 (Colon) | <20 | None |

| Doxorubicin | MDA-MB-231 (Breast) | 10 | Low |

The anticancer activity of these compounds is hypothesized to involve:

- Topoisomerase II Inhibition : The compound intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks and apoptosis.

- Induction of Apoptosis : Mechanistic studies showed activation of caspase pathways leading to programmed cell death in cancer cells .

Antibacterial Activity

In addition to its anticancer properties, some studies suggest that quinoline derivatives can exhibit antibacterial activity. The mechanism often involves the modulation of prokaryotic type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for bacterial DNA replication.

Efficacy Against Mycobacterium tuberculosis

Research has indicated that certain quinolone derivatives maintain high activity against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against resistant strains .

Case Studies and Research Findings

- Synthesis and Evaluation : A systematic study synthesized various quinoline derivatives and evaluated their biological activities. It was found that compounds with dichloro substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-chloro counterparts .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring significantly enhances the biological activity of quinoline derivatives .

- Clinical Implications : Given their dual activity against cancer and bacteria, these compounds hold promise for further development as therapeutic agents in oncology and infectious diseases.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for backbone and substituent analysis (e.g., confirming dihydroquinoline ring protons at δ 6.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₉Cl₂NO₃).

- X-ray Crystallography : Resolves dihedral angles (e.g., carboxyl group vs. aromatic ring at ~6.8°) and hydrogen-bonding networks .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

What strategies resolve contradictions in reported synthetic methodologies for similar quinolinecarboxylic acids?

Q. Advanced

- Comparative kinetic studies : Analyze reaction rates under varying conditions (e.g., temperature, solvent polarity) to identify critical parameters .

- Isolation of intermediates : Trap transient species (e.g., diazonium salts) to verify mechanistic pathways .

- Computational modeling : DFT calculations to predict energetically favorable pathways and reconcile divergent yields .

What are the key physicochemical properties of this compound relevant to handling and stability?

Q. Basic

- Solubility : Limited aqueous solubility; requires DMSO or DMF for dissolution.

- Stability : Hygroscopic in open air; store under inert gas (N₂/Ar) at –20°C .

- Thermal decomposition : Degrades above 250°C; avoid high-temperature drying .

How do halogen substitutions impact the biological activity of quinolinecarboxylic acid derivatives?

Q. Advanced

- Electron-withdrawing effects : Dichloro substituents enhance antibacterial activity by increasing membrane permeability and target affinity (e.g., DNA gyrase inhibition) .

- Steric considerations : Bulky groups at the 2-position (e.g., 2,5-dichlorophenyl) may reduce off-target interactions .

- SAR studies : Systematic substitution at positions 6 and 8 (fluorine vs. methoxy) to optimize pharmacokinetics .

What in vitro models assess the antimicrobial efficacy of this compound?

Q. Advanced

- Minimum Inhibitory Concentration (MIC) assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-kill kinetics : Evaluate bactericidal vs. bacteriostatic effects over 24h.

- Resistance profiling : Compare efficacy against wild-type and fluoroquinolone-resistant mutants .

What safety precautions are recommended when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency measures : Immediate eye irrigation (15+ minutes) and medical consultation for exposure .

How can molecular docking predict interactions with bacterial targets?

Q. Advanced

- Target selection : DNA gyrase (PDB: 1KZN) or topoisomerase IV for fluoroquinolone analogs .

- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses.

- Validation : Compare predicted binding energies (ΔG) with experimental MIC values to refine models .

What challenges exist in crystallizing this compound for X-ray studies?

Q. Advanced

- Polymorphism : Screen solvents (toluene, ethanol) and cooling rates to isolate stable crystal forms .

- Hydrogen-bonding disruption : Use additives (e.g., acetic acid) to stabilize carboxylic acid dimers .

- Data collection : Optimize cryocooling (100K) and synchrotron radiation for weak diffractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.